5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline
Overview
Description
5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline is a synthetic organic compound with the molecular formula C14H17ClN2O and a molecular weight of 264.75 g/mol This compound is characterized by its indoline core structure, which is substituted with a chloroacetamido group and a methylene group
Preparation Methods
The synthesis of 5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3,3-trimethylindoline.
Chloroacetylation: The indoline derivative undergoes chloroacetylation to introduce the chloroacetamido group. This reaction is usually carried out using chloroacetyl chloride in the presence of a base such as triethylamine.
Chemical Reactions Analysis
5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The methylene group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially affecting cellular processes such as enzyme activity and signal transduction. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline can be compared with other indoline derivatives, such as:
1,3,3-Trimethylindoline: Lacks the chloroacetamido and methylene groups, making it less reactive in certain chemical reactions.
5-Bromoacetamido-2-methylene-1,3,3-trimethylindoline: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
5-Acetamido-2-methylene-1,3,3-trimethylindoline: Lacks the halogen atom, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-chloro-N-(1,3,3-trimethyl-2-methylideneindol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-9-14(2,3)11-7-10(16-13(18)8-15)5-6-12(11)17(9)4/h5-7H,1,8H2,2-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAYFOAWQOGESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=C1C=C(C=C2)NC(=O)CCl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563555 | |
Record name | 2-Chloro-N-(1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51980-53-1 | |
Record name | 2-Chloro-N-(1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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